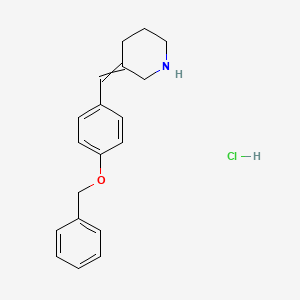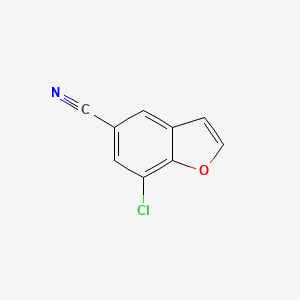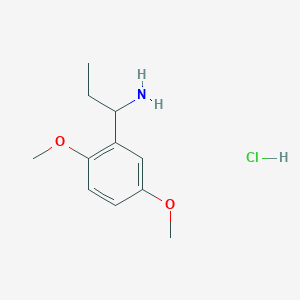
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride
概要
説明
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19N·HCl It is a hydrochloride salt form of 2,2-Dimethyl-3-p-tolylpropan-1-amine, which is a derivative of amphetamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with p-tolylacetonitrile.
Grignard Reaction:
p-Tolylacetonitrile undergoes a Grignard reaction with methylmagnesium bromide to form 2,2-Dimethyl-3-p-tolylpropanenitrile.Reduction: The nitrile group in 2,2-Dimethyl-3-p-tolylpropanenitrile is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Catalyst Recovery: Palladium catalysts are recovered and recycled to minimize costs.
Purification: The final product is purified using crystallization or recrystallization techniques to achieve high purity levels.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for electrophilic substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated aromatic compounds.
科学的研究の応用
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation affects various signaling pathways in the nervous system, which can result in physiological and behavioral effects.
類似化合物との比較
Similar Compounds
Amphetamine: Shares a similar core structure but lacks the dimethyl and p-tolyl groups.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the amine.
Phenethylamine: The parent compound of amphetamine and its derivatives.
Uniqueness
2,2-Dimethyl-3-p-tolylpropan-1-amine hydrochloride is unique due to the presence of the dimethyl and p-tolyl groups, which confer distinct chemical and biological properties. These structural modifications can influence the compound’s reactivity, potency, and selectivity in various applications.
特性
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10-4-6-11(7-5-10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRLPFGKXCDEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-24-7 | |
| Record name | Benzenepropanamine, β,β,4-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)


![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)








![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
